molecular formula C29H36FN5O5 B2577899 Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 896386-08-6

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2577899
CAS No.: 896386-08-6
M. Wt: 553.635
InChI Key: FLKYYRCOLVLREG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a tetrahydroquinazoline core with two carbonyl groups at positions 2 and 4, a methyl ester at position 7, and a 6-oxohexyl side chain modified by a piperazine moiety substituted with a 2-fluorophenyl group. The fluorine atom on the phenyl ring may enhance metabolic stability and bioavailability, a common strategy in medicinal chemistry . While direct pharmacological data for this compound are absent in the provided evidence, its structural motifs align with compounds studied for anticancer, anti-inflammatory, or antimicrobial activities .

Properties

CAS No.

896386-08-6

Molecular Formula

C29H36FN5O5

Molecular Weight

553.635

IUPAC Name

methyl 3-[6-[3-[4-(2-fluorophenyl)piperazin-1-yl]propylamino]-6-oxohexyl]-2,4-dioxo-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C29H36FN5O5/c1-40-28(38)21-11-12-22-24(20-21)32-29(39)35(27(22)37)15-6-2-3-10-26(36)31-13-7-14-33-16-18-34(19-17-33)25-9-5-4-8-23(25)30/h4-5,8-9,11-12,20H,2-3,6-7,10,13-19H2,1H3,(H,31,36)(H,32,39)

InChI Key

FLKYYRCOLVLREG-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCCCN3CCN(CC3)C4=CC=CC=C4F

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-(6-((3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)amino)-6-oxohexyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a quinazoline core , which is known for various pharmacological activities. Its molecular formula is C30H31FN4O3C_{30}H_{31}FN_4O_3 with a molecular weight of 514.59 g/mol. The presence of the piperazine ring and the fluorophenyl group suggests potential interactions with various biological targets.

Anticancer Properties

Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer activity. For instance, compounds containing similar structural motifs have been shown to act as inhibitors of key cancer-related enzymes such as aurora kinases and EGFR (epidermal growth factor receptor) .

In vitro assays have demonstrated that modifications at specific positions on the quinazoline ring can enhance anticancer potency. For example, substituting halogens on the phenyl ring has been linked to increased activity against cancer cell lines .

Antimicrobial Activity

The compound's potential antimicrobial properties are also noteworthy. Studies focusing on related quinazoline derivatives have reported promising results against various bacterial strains, suggesting that the incorporation of piperazine enhances antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their impact on biological activity:

Structural ModificationEffect on ActivityReference
Halogen substitutionIncreased anticancer potency
Piperazine ringEnhanced binding affinity
Alkyl chain lengthOptimal length improves efficacy

Case Studies

  • Inhibition of Tumor Growth : A study evaluated the compound's effect on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : Another investigation assessed its antimicrobial properties against resistant bacterial strains. The compound demonstrated comparable effectiveness to standard antibiotics, suggesting it could serve as a lead compound for developing new antimicrobial therapies .

Comparison with Similar Compounds

Structural Analogues

The compound shares key structural features with several classes of bioactive molecules:

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Tetrahydroquinazoline 2,4-dioxo, 7-methyl ester, fluorophenyl-piperazine Hypothesized CNS/anticancer activity
Pyridazin-3(2H)-one derivatives Pyridazinone Piperazine-propyl, aryl/heteroaryl Anticancer (IC₅₀: 10–50 μM)
Quinolonecarboxylic acids Quinolone Piperazine-benzenesulfonyl/aroyl, cyclopropyl Antibacterial (MIC: 0.5–4 μg/mL)
Tetrahydroimidazo[1,2-a]pyridines Imidazopyridine Cyano, nitrophenyl, phenethyl ester Structural characterization only

Key Structural Differences :

  • The tetrahydroquinazoline core distinguishes the target compound from pyridazinones (six-membered ring with two adjacent nitrogen atoms) and quinolones (aromatic bicyclic system with a ketone). These differences influence electronic properties and binding affinities.
Pharmacological and Physicochemical Properties
Parameter Target Compound Pyridazinone Derivatives Quinolonecarboxylic Acids Tetrahydroimidazopyridines
Lipophilicity (logP) Estimated ~3.5 (high) 2.8–3.2 1.5–2.0 (polar carboxylate) ~2.5 (ester/cyano groups)
Melting Point (°C) Not reported 160–180 220–250 243–245
Solubility Low (ester dominance) Moderate (amide/pyridazinone) High (carboxylic acid) Low (nitrophenyl/cyano)
Bioactivity Hypothesized CNS modulation Anticancer Antibacterial Undetermined

Notes:

  • The target compound’s methyl ester likely reduces aqueous solubility compared to quinolonecarboxylic acids but enhances membrane permeability .
  • Pyridazinone derivatives exhibit moderate anticancer activity, suggesting the target compound’s piperazine-quinazoline scaffold may share similar mechanisms (e.g., kinase inhibition) .

Comparison with Analogues :

  • Pyridazinones in use Suzuki coupling for aryl group introduction, while the target compound’s synthesis may rely on stepwise amide bond formation .
  • Quinolonecarboxylic acids in employ triethylamine-mediated acylation, a method applicable to the target compound’s piperazine linker .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.